An In-depth Technical Guide to 4-Methyl-3-propylphenol: Chemical Structure and Physical Properties
An In-depth Technical Guide to 4-Methyl-3-propylphenol: Chemical Structure and Physical Properties
This guide provides a comprehensive overview of the chemical structure and physical properties of 4-Methyl-3-propylphenol, a substituted alkylphenol of interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple data sheet to offer insights into its structural characteristics, physicochemical parameters, and practical considerations for its handling and analysis.
Introduction and Chemical Identity
4-Methyl-3-propylphenol, with the CAS number 61783-87-7, is an organic aromatic compound.[1] Its structure consists of a phenol ring substituted with a methyl group and a propyl group at positions 4 and 3, respectively. Understanding the precise arrangement of these functional groups is paramount as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity, biological activity, and physical characteristics.
Molecular Structure:
Caption: Chemical structure of 4-Methyl-3-propylphenol.
Physicochemical Properties
Precise experimental data for 4-Methyl-3-propylphenol is not widely available in the literature, likely due to its less common substitution pattern compared to its isomers. However, based on the properties of structurally similar alkylphenols, such as 4-propylphenol and 3-propylphenol, we can estimate its key physical properties. It is crucial to note that these are estimations and should be confirmed by empirical analysis for any critical applications.
| Property | Estimated Value | Source/Basis for Estimation |
| IUPAC Name | 4-Methyl-3-propylphenol | Nomenclature rules |
| CAS Number | 61783-87-7 | [1] |
| Molecular Formula | C₁₀H₁₄O | Based on structure |
| Molecular Weight | 150.22 g/mol | Calculation from atomic weights |
| Appearance | Colorless to pale yellow liquid or solid | Analogy with other alkylphenols[2][3] |
| Melting Point | 20-30 °C | Analogy with 4-propylphenol (21-22 °C)[2][4] and 3-propylphenol (26 °C)[5] |
| Boiling Point | ~230-240 °C at 760 mmHg | Analogy with 4-propylphenol (232-233 °C)[2][4] and 3-propylphenol (228 °C)[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | General solubility of phenols[3][4] |
Spectroscopic Profile
While a dedicated, published spectrum for 4-Methyl-3-propylphenol is not readily accessible, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data.[6] The expected spectroscopic characteristics are outlined below based on its chemical structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, propyl, methyl, and hydroxyl protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.
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Aromatic Protons (Ar-H): Three signals in the range of δ 6.5-7.2 ppm. The substitution pattern would lead to complex splitting, likely appearing as a singlet and two doublets.
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Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O.
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Propyl Group Protons (-CH₂CH₂CH₃):
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A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm.
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A sextet for the central methylene group (CH₂) around δ 1.6 ppm.
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A triplet for the benzylic methylene group (Ar-CH₂) around δ 2.5 ppm.
-
-
Methyl Group Proton (Ar-CH₃): A singlet around δ 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
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Aromatic Carbons: Six signals in the range of δ 115-155 ppm. The carbon attached to the hydroxyl group will be the most downfield.
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Propyl Group Carbons: Three signals for the propyl chain, with the benzylic carbon appearing around δ 35-40 ppm and the other two upfield.
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Methyl Group Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying key functional groups.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and propyl groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 150. Fragmentation would involve the loss of the propyl and methyl groups, leading to characteristic fragment ions. A significant peak would be expected from benzylic cleavage, resulting in the loss of an ethyl group (M-29).
Synthesis and Reactivity
A specific, documented synthesis for 4-Methyl-3-propylphenol is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as Friedel-Crafts alkylation or multi-step sequences involving protection and directed ortho-metalation. One potential, though not optimized, pathway is outlined below.
Hypothetical Synthesis Pathway:
Caption: A plausible synthetic route for 4-Methyl-3-propylphenol.
Causality in Experimental Choices:
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Protection of the Hydroxyl Group: The phenolic hydroxyl group is activating and can interfere with the Friedel-Crafts alkylation by coordinating with the Lewis acid catalyst. Therefore, protection as an ester (e.g., acetate) is a prudent first step to ensure the alkylation occurs on the aromatic ring.
-
Friedel-Crafts Alkylation: This classic reaction introduces the propyl group onto the aromatic ring. The use of a Lewis acid catalyst like aluminum chloride polarizes the propylating agent, facilitating the electrophilic aromatic substitution. The ortho- and para-directing nature of the protected hydroxyl group and the methyl group would likely lead to a mixture of isomers, necessitating purification.
-
Deprotection: The final step involves the hydrolysis of the protecting group to regenerate the free phenol. This is typically achieved under acidic or basic conditions.
Experimental Protocols
The following are detailed, self-validating protocols for the characterization of a synthesized or acquired sample of 4-Methyl-3-propylphenol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the 4-Methyl-3-propylphenol sample.
Methodology:
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of the 4-Methyl-3-propylphenol reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 10, 1 µg/mL) for linearity assessment.
-
Preparation of Sample Solution: Prepare a 100 µg/mL solution of the sample to be tested in methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution in triplicate.
-
Self-Validation: The system suitability is confirmed by ensuring the relative standard deviation (RSD) of the peak areas for replicate injections of the standard is less than 2%. Purity is calculated by the area percentage method.
Experimental Workflow:
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Objective: To confirm the molecular weight and fragmentation pattern of 4-Methyl-3-propylphenol.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC-MS Conditions:
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Self-Validation: The presence of the molecular ion peak at the expected m/z and a fragmentation pattern consistent with the proposed structure will validate the identity of the compound.
Safety and Handling
Substituted phenols should be handled with care. While specific toxicity data for 4-Methyl-3-propylphenol is not available, it is prudent to treat it as a hazardous substance based on the properties of similar compounds.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-Methyl-3-propylphenol is a substituted alkylphenol with potential applications in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, estimated physical properties, and predicted spectroscopic characteristics. The included hypothetical synthesis and detailed analytical protocols offer a practical framework for researchers working with this compound. As with any less-common chemical, it is imperative to perform thorough in-house characterization to confirm its identity and purity before use in critical applications.
References
-
The Good Scents Company. (n.d.). 4-propyl phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylphenol. Retrieved from [Link]
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Stenutz, R. (n.d.). m-propylphenol. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Methyl-3-propylphenol — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 621-27-2: m-propylphenol | CymitQuimica [cymitquimica.com]
- 4. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
- 5. m-propylphenol [stenutz.eu]
- 6. 61783-87-7|4-Methyl-3-propylphenol|BLD Pharm [bldpharm.com]
